molecular formula C8H16ClOP B14530064 Ethyl(hex-1-en-2-yl)phosphinic chloride CAS No. 62305-69-5

Ethyl(hex-1-en-2-yl)phosphinic chloride

Cat. No.: B14530064
CAS No.: 62305-69-5
M. Wt: 194.64 g/mol
InChI Key: DTFKTPJZELVNIF-UHFFFAOYSA-N
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Description

Ethyl(hex-1-en-2-yl)phosphinic chloride is an organophosphorus compound characterized by the presence of a phosphinic chloride group attached to an ethyl and hex-1-en-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl(hex-1-en-2-yl)phosphinic chloride typically involves the reaction of hex-1-en-2-yl chloride with ethylphosphinic acid under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a palladium complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and allows for efficient scaling up of the production process. The use of advanced catalytic systems and automated control of reaction parameters further enhances the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl(hex-1-en-2-yl)phosphinic chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl(hex-1-en-2-yl)phosphinic chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of phosphinic acid derivatives and other organophosphorus compounds.

    Biology: Investigated for its potential as a ligand in the development of enzyme inhibitors and other biologically active molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes and receptors.

    Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl(hex-1-en-2-yl)phosphinic chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a ligand, binding to the active site of enzymes and inhibiting their activity. This interaction is mediated by the phosphinic chloride group, which forms covalent bonds with nucleophilic residues in the enzyme’s active site. The ethyl and hex-1-en-2-yl moieties contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Ethyl(hex-1-en-2-yl)phosphinic chloride can be compared with other similar compounds, such as:

Properties

CAS No.

62305-69-5

Molecular Formula

C8H16ClOP

Molecular Weight

194.64 g/mol

IUPAC Name

2-[chloro(ethyl)phosphoryl]hex-1-ene

InChI

InChI=1S/C8H16ClOP/c1-4-6-7-8(3)11(9,10)5-2/h3-7H2,1-2H3

InChI Key

DTFKTPJZELVNIF-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C)P(=O)(CC)Cl

Origin of Product

United States

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